Methyl 4-(4-propan-2-ylphenoxy)pyrrolidine-2-carboxylate
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Overview
Description
METHYL (2S,4S)-4-(4-ISOPROPYLPHENOXY)-2-PYRROLIDINECARBOXYLATE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a pyrrolidine ring, an isopropylphenoxy group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2S,4S)-4-(4-ISOPROPYLPHENOXY)-2-PYRROLIDINECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Isopropylphenoxy Group: The isopropylphenoxy group can be introduced via a nucleophilic substitution reaction using an isopropylphenol derivative and an appropriate leaving group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of METHYL (2S,4S)-4-(4-ISOPROPYLPHENOXY)-2-PYRROLIDINECARBOXYLATE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL (2S,4S)-4-(4-ISOPROPYLPHENOXY)-2-PYRROLIDINECARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles replace the isopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL (2S,4S)-4-(4-ISOPROPYLPHENOXY)-2-PYRROLIDINECARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL (2S,4S)-4-(4-ISOPROPYLPHENOXY)-2-PYRROLIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
METHYL (2S,4S)-4-(4-ISOPROPYLPHENOXY)-2-PYRROLIDINECARBOXYLATE can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
METHYL (2S,4S)-4-(4-TERT-BUTYLPHENOXY)-2-PYRROLIDINECARBOXYLATE: Similar structure but with a tert-butyl group instead of an isopropyl group.
METHYL (2S,4S)-4-(4-METHYLPHENOXY)-2-PYRROLIDINECARBOXYLATE: Similar structure but with a methyl group instead of an isopropyl group.
METHYL (2S,4S)-4-(4-ETHYLPHENOXY)-2-PYRROLIDINECARBOXYLATE: Similar structure but with an ethyl group instead of an isopropyl group.
The uniqueness of METHYL (2S,4S)-4-(4-ISOPROPYLPHENOXY)-2-PYRROLIDINECARBOXYLATE lies in its specific isopropylphenoxy group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 4-(4-propan-2-ylphenoxy)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10(2)11-4-6-12(7-5-11)19-13-8-14(16-9-13)15(17)18-3/h4-7,10,13-14,16H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRYTGOAFWVVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2CC(NC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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